molecular formula C14H16N2O4S B2978438 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide CAS No. 1219842-45-1

2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide

Cat. No.: B2978438
CAS No.: 1219842-45-1
M. Wt: 308.35
InChI Key: KWHAIMCEJHPTGV-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-benzoxazole core and a sulfolane (1,1-dioxothiolan) substituent. The benzoxazole moiety is a fused bicyclic system containing oxygen and nitrogen, known for its role in modulating pharmacokinetic and pharmacodynamic properties in medicinal chemistry . The sulfolane group, a polar aprotic sulfone-containing structure, enhances solubility and metabolic stability compared to non-polar analogs .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-14(15-8-10-5-6-21(18,19)9-10)7-12-11-3-1-2-4-13(11)20-16-12/h1-4,10H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAIMCEJHPTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and findings.

Chemical Structure

The compound features a benzoxazole ring and a thiolane moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C11H10N2O3S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa, which is crucial for their virulence. The inhibition of QS leads to a reduction in biofilm formation and virulence factor production, suggesting that the compound may serve as a potential antimicrobial agent .

Table 1: Antimicrobial Activity of Related Benzoxazole Compounds

Compound NameActivity TypeBacterial StrainIC50 (µM)
Compound 1QS InhibitorP. aeruginosa PA0115
Compound 6QS InhibitorP. aeruginosa PA0112
Compound 11QS InhibitorP. aeruginosa PA0118

Anticancer Activity

The benzoxazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can inhibit protein tyrosine kinases (PTKs), which are often overexpressed in various cancers. The inhibition of PTKs can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Case Study:
In vitro studies demonstrated that certain benzoxazole derivatives significantly inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through caspase activation.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. By modulating these pathways, the compound may offer therapeutic benefits in treating inflammatory diseases .

The biological activity of 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide is believed to involve several mechanisms:

  • Interaction with DNA and Proteins: The benzoxazole moiety can intercalate with DNA or bind to specific proteins, disrupting their function.
  • Quorum Sensing Inhibition: By interfering with bacterial communication systems, it can reduce pathogenicity.
  • Enzyme Inhibition: The thiolane group may enhance binding affinity to target enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural analogs share the acetamide backbone but differ in heterocyclic cores and substituents:

Compound Name (Reference) Heterocycle Key Substituents Biological Activity Solubility/Stability Insights
Target Compound 1,2-Benzoxazole Sulfolane methyl group Not reported (inferred CNS) High polarity due to sulfone group
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 1,2-Benzisoxazole Chloromethyl, acetamide Antimicrobial, anticancer Moderate solubility (chloro group)
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Benzothiazole Sulfone, ethylphenyl Not specified Moderate (sulfone enhances stability)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenyl Anticancer Low (hydrophobic aryl groups)
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazole-indole Fluoro, pyridinyl Kinase inhibition (inferred) Variable (depends on substituents)

Key Observations :

  • Heterocyclic Core : The 1,2-benzoxazole in the target compound provides a rigid aromatic system, similar to benzisoxazole and benzothiazole derivatives. Benzothiazoles are often prioritized for anticancer activity due to enhanced π-π stacking interactions , while benzisoxazoles are explored for antimicrobial and CNS applications .
  • Sulfolane vs. Sulfone/Sulfonamide Groups : The sulfolane (tetrahydrothiophene-1,1-dioxide) in the target compound offers higher polarity and water solubility compared to simple sulfone or chloro substituents in analogs . This may improve bioavailability but reduce blood-brain barrier penetration.
  • Substituent Effects : Chloromethyl groups (as in ) confer reactivity for further functionalization but may reduce metabolic stability. Trifluoromethyl groups () enhance lipophilicity and binding affinity to hydrophobic targets.
Pharmacological and Physicochemical Profiles
  • Solubility: The sulfolane group in the target compound likely enhances aqueous solubility compared to chloromethyl or aryl-substituted analogs, which rely on ethanol or DMSO for dissolution .
  • Target Affinity : Benzoxazole’s oxygen atom may engage in hydrogen bonding with biological targets (e.g., enzymes or receptors), similar to benzisoxazole’s nitrogen .

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